

# Chemical structure and stereochemistry of caryophyllene epoxide

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## Compound of Interest

Compound Name: Caryophyllene epoxide

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## An In-depth Technical Guide to Caryophyllene Epoxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for **caryophyllene epoxide**, a significant natural bicyclic sesquiterpenoid.

### Introduction

**Caryophyllene epoxide**, with the chemical formula  $C_{15}H_{24}O$ , is the oxidized derivative of  $\beta$ -caryophyllene, a common sesquiterpene found in the essential oils of numerous plants, including cloves (*Syzygium aromaticum*), *Cannabis sativa*, and rosemary.<sup>[1][2]</sup> It is recognized for its woody, spicy aroma and is utilized as a flavoring agent and fragrance.<sup>[3][4]</sup> Beyond its sensory properties, **caryophyllene epoxide** exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, making it a molecule of interest for therapeutic development.<sup>[4][5]</sup> Unlike its precursor,  $\beta$ -caryophyllene, which is a known agonist of the cannabinoid receptor type 2 (CB2), **caryophyllene epoxide's** biological actions are generally not mediated by the endocannabinoid system.<sup>[5][6]</sup>

This guide details the molecule's complex three-dimensional structure, summarizes key quantitative data from spectroscopic and crystallographic analyses, and provides standardized

experimental protocols for its synthesis and isolation.

## Chemical Structure and Stereochemistry

**Caryophyllene epoxide** is a tricyclic sesquiterpenoid featuring a fused cyclobutane-cyclononane ring system with an epoxide functional group.<sup>[7]</sup> The molecular complexity arises from multiple stereocenters and the inherent strain of its ring systems.

Molecular Formula: C<sub>15</sub>H<sub>24</sub>O<sup>[8]</sup> Molar Mass: 220.35 g/mol <sup>[9]</sup>

### Core Structure

The fundamental structure is derived from  $\beta$ -caryophyllene, which is notable for possessing a rare trans-double bond within a nine-membered ring and a cyclobutane ring.<sup>[2]</sup> The epoxidation occurs at this endocyclic double bond.

### Stereochemistry

The most common and naturally occurring isomer is (-)- $\beta$ -caryophyllene oxide. Its precise stereochemistry is critical for its biological function and chemical properties.

- IUPAC Name: (1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.0<sup>4,6</sup>]dodecane.<sup>[10][11]</sup>
- Stereocenters: There are four key stereocenters at carbons C1, C4, C6, and C10. The absolute configuration of these centers in the natural (-)-isomer defines its three-dimensional shape.
- Isomers: Other stereoisomers exist, such as cis-**caryophyllene epoxide** and trans- $\beta$ -caryophyllene oxide, which differ in the spatial arrangement at the stereocenters.<sup>[8][12]</sup> The term "caryophyllene oxide" can sometimes refer to a mixture of these isomers.<sup>[10]</sup>

The InChIKey for the specific (1R,4R,6R,10S) isomer is NVEQFIOZRFFVFW-COMQUAJESA-N.<sup>[10]</sup>

## Quantitative Data and Spectroscopic Analysis

The precise structure of **caryophyllene epoxide** has been elucidated through various analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

## NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework. The following tables summarize typical  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for (-)- $\beta$ -caryophyllene oxide in a  $\text{CDCl}_3$  solvent.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm
H-1	~1.65
H-2	~1.95, 1.40
H-3	~1.60, 1.25
H-5	~2.87 (dd, $J=10.8, 4.2$ Hz)
H-7	~2.25, 1.30
H-8	~2.60, 2.20
H-10	~2.15
H-13a (exo)	~4.96 (s)
H-13b (exo)	~4.85 (s)
H-14 ( $\text{CH}_3$ )	~1.20 (s)
H-15 ( $\text{CH}_3$ )	~1.00 (s)
H-16 ( $\text{CH}_3$ )	~0.98 (s)

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[\[13\]](#)[\[14\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
<b>C-1</b>	<b>~50.8</b>
C-2	~29.8
C-3	~34.1
C-4 (quaternary)	~59.8
C-5	~63.7
C-6	~39.2
C-7	~27.2
C-8	~30.2
C-9 (quaternary)	~151.9
C-10	~39.9
C-11 (quaternary)	~33.5
C-12 (exo CH <sub>2</sub> )	~112.7
C-13 (CH <sub>3</sub> )	~21.6
C-14 (CH <sub>3</sub> )	~29.9
C-15 (CH <sub>3</sub> )	~16.9

Note: Data is compiled from typical spectra and may vary slightly based on experimental conditions.[\[7\]](#)[\[14\]](#)[\[15\]](#)

## X-Ray Crystallography Data

X-ray crystallography provides definitive proof of the stereochemistry and solid-state conformation. Studies have confirmed the absolute configuration of derivatives and established the puckering of the rings and the orientation of the methyl groups.[\[16\]](#)[\[17\]](#)

Table 3: Key Crystallographic Parameters

Parameter	Value
Crystal System	Orthorhombic (for many derivatives)
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> (typical for chiral molecules)
Key Feature	Confirms the trans-fusion of the cyclobutane ring and the relative stereochemistry of the epoxide.

Note: Specific cell dimensions and bond angles are found in dedicated crystallographic database entries.[\[17\]](#)[\[18\]](#)

## Experimental Protocols

### Synthesis of (-)- $\beta$ -Caryophyllene Epoxide

Objective: To synthesize (-)- $\beta$ -caryophyllene epoxide via epoxidation of (-)- $\beta$ -caryophyllene.

Principle: The endocyclic double bond of  $\beta$ -caryophyllene is selectively oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, to form the epoxide. The reaction is stereoselective due to the steric hindrance of the molecule.

Methodology:

- Dissolution: Dissolve (-)- $\beta$ -caryophyllene in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask.[\[19\]](#)
- Cooling: Place the flask in an ice water bath to maintain a temperature of 0-25 °C.[\[20\]](#)
- Reagent Addition: Slowly add the oxidizing agent (e.g., peracetic acid or a solution of m-CPBA) dropwise to the stirred solution. The reaction is exothermic and slow addition helps control the temperature.[\[20\]](#)[\[21\]](#)
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material. The reaction time can range from 20 minutes to several hours.[\[19\]](#)

- Quenching: Once the reaction is complete, quench the excess peroxy acid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite or sodium bicarbonate.  
[20]
- Extraction: Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and then with brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[20]
- Purification: The resulting crude product, an oily liquid or semi-solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like 95% ethanol to yield white crystals.[20]

## Isolation from Essential Oils

Objective: To isolate **caryophyllene epoxide** from a natural source, such as clove oil.

Principle: **Caryophyllene epoxide** is a component of many essential oils. It can be separated from other terpenoids using chromatographic techniques based on differences in polarity.

Methodology:

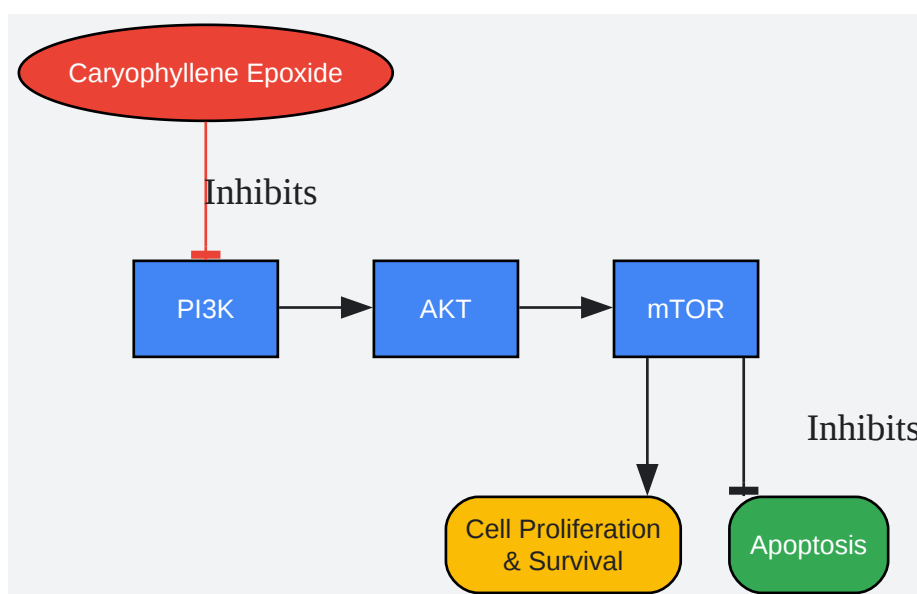
- Source Material: Obtain a high-quality essential oil rich in **caryophyllene epoxide** (e.g., clove leaf oil).
- Fractional Distillation (Optional): To enrich the sesquiterpenoid fraction, perform vacuum fractional distillation of the crude oil.
- Chromatography: The primary method for isolation is column chromatography.
  - Stationary Phase: Silica gel is typically used.
  - Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is employed. The less polar components will elute first.
- High-Speed Countercurrent Chromatography (HSCCC): For higher purity and larger scale, HSCCC is an effective liquid-liquid chromatography technique.[22][23]

- Solvent System: A biphasic, non-aqueous solvent system like n-hexane-acetonitrile-dichloromethane is prepared and equilibrated.[22][23]
- Procedure: The crude oil is dissolved in the mobile phase and injected into the HSCCC instrument. The fractions are collected based on the chromatogram.
- Analysis: Analyze the collected fractions using GC-MS or NMR to confirm the identity and purity of the isolated **caryophyllene epoxide**. [22]

## Biological Activity and Signaling Pathways

**Caryophyllene epoxide** is known to modulate several cellular pathways, contributing to its anticancer properties. It can induce apoptosis and suppress cell proliferation by altering key signaling cascades.[5][24]

One of the described mechanisms involves the inhibition of the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, survival, and proliferation.[5][24]



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Inhibition of the PI3K/AKT/mTOR signaling pathway by **Caryophyllene Epoxide**.

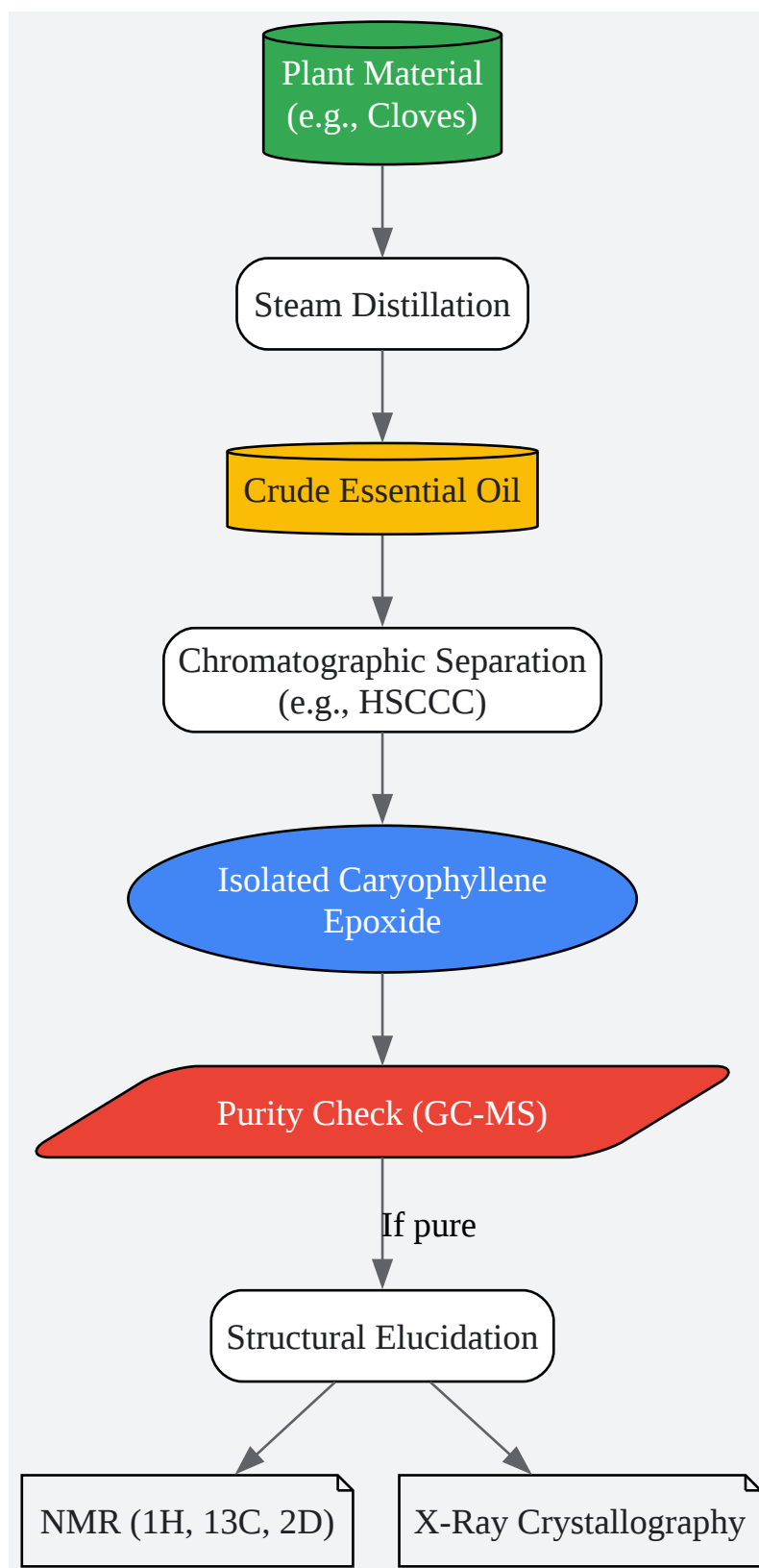
The diagram above illustrates how **caryophyllene epoxide** can inhibit PI3K, leading to downstream suppression of AKT and mTOR. This action blocks signals that promote cell

proliferation and survival, while relieving the inhibition of apoptosis, thereby contributing to its anticancer effects.<sup>[6][24]</sup>

## Logical Workflow: From Isolation to Characterization

The process of studying **caryophyllene epoxide** from a natural source follows a logical progression from extraction to detailed structural analysis.





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Workflow for the isolation and structural elucidation of **caryophyllene epoxide**.

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